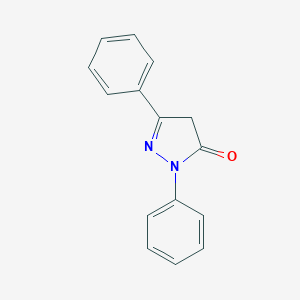

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-

Descripción general

Descripción

El Cloro es un compuesto químico que ha captado la atención en diversos campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es conocido por su reactividad y versatilidad, lo que lo convierte en un valioso objeto de estudio en química, biología, medicina e industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Cloro generalmente implica una serie de reacciones químicas bien definidas. Un método común incluye la oxidación de precursores específicos en condiciones controladas. Por ejemplo, la oxidación de ácido clorhídrico con dióxido de manganeso o permanganato de potasio puede producir Cloro . La reacción generalmente se lleva a cabo a temperaturas elevadas para garantizar una conversión completa.

Métodos de producción industrial

A escala industrial, el Cloro se produce mediante la electrólisis de soluciones salinas. Este método implica el paso de una corriente eléctrica a través de una solución de cloruro de sodio, lo que resulta en la formación de Cloro junto con otros subproductos como el hidróxido de sodio . Este proceso es altamente eficiente y se utiliza ampliamente en la industria química.

Análisis De Reacciones Químicas

Tipos de reacciones

El Cloro experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Es un agente oxidante fuerte y puede reaccionar con una amplia gama de sustancias.

Reactivos y condiciones comunes

Oxidación: El Cloro puede oxidar el cloruro de hidrógeno para producir gas cloro y agua.

Reducción: En presencia de agentes reductores como el tiosulfato de sodio, el Cloro puede reducirse a iones cloruro.

Principales productos formados

Los principales productos formados a partir de las reacciones del Cloro incluyen gas cloro, iones cloruro y diversos compuestos orgánicos clorados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- is with a molecular weight of approximately 236.27 g/mol. The compound features a unique structure with two phenyl groups attached to a dihydro-pyrazolone ring, which enhances its reactivity and biological activity.

Pharmaceutical Applications

3H-Pyrazol-3-one derivatives have been extensively studied for their potential in pharmaceutical applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Analgesic Properties : Similar compounds within the pyrazolone class are known for their analgesic effects. The structural characteristics of 3H-Pyrazol-3-one may contribute to similar therapeutic potentials .

- Spectrophotometric Assays : The compound has been utilized in spectrophotometric methods for determining the concentration of drugs like Metoclopramide Hydrochloride through the formation of colored azo dyes .

Synthesis Overview Table

| Method | Description |

|---|---|

| Condensation | Reaction of hydrazine with carbonyl compounds |

| Rhodium(III)-catalyzed | Cascade reactions involving diazo compounds |

| Electrolysis | Industrial production through brine electrolysis |

Biological Activities

The compound exhibits various biological activities attributed to its unique structure:

- Interaction with Biological Macromolecules : Studies show that 3H-Pyrazol-3-one can interact with proteins and enzymes, influencing biochemical pathways .

- Modulation of Receptors : Certain derivatives act as positive allosteric modulators for metabotropic glutamate receptors (mGluR5), which are implicated in mood regulation and cognitive functions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 3H-Pyrazol-3-one derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent against infections.

Case Study 2: Spectrophotometric Determination

In an analytical chemistry study, the compound was used to develop a method for quantifying Metoclopramide Hydrochloride. The reaction formed a stable colored complex measurable by spectrophotometry, demonstrating its utility in pharmaceutical analysis.

Mecanismo De Acción

El mecanismo de acción del Cloro implica su capacidad de actuar como un agente oxidante fuerte. Puede interrumpir los procesos celulares al oxidar biomoléculas esenciales, lo que lleva a la muerte celular. Esta propiedad lo hace efectivo como desinfectante y agente esterilizante . Los objetivos moleculares del Cloro incluyen proteínas, ácidos nucleicos y lípidos, que se oxidan y se vuelven no funcionales .

Comparación Con Compuestos Similares

El Cloro es similar a otros compuestos halogenados como el dióxido de cloro y el hipoclorito de sodio. Es único en su capacidad de formar múltiples enlaces covalentes y participar en una amplia gama de reacciones químicas . Compuestos similares incluyen:

Dióxido de cloro: Se utiliza como desinfectante y agente blanqueador.

Hipoclorito de sodio: Se utiliza comúnmente en blanqueador doméstico y tratamiento de agua.

El Cloro destaca por su versatilidad y efectividad en diversas aplicaciones, lo que lo convierte en un compuesto valioso en la investigación científica y la industria.

Actividad Biológica

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- (CAS Number: 4845-49-2) is a heterocyclic compound belonging to the pyrazolone family. This compound has drawn significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₂N₂O

- Molecular Weight : 236.27 g/mol

- Melting Point : 137-138 °C

- Density : 1.17 g/cm³

- Boiling Point : 368.7 °C at 760 mmHg

Biological Activities

The biological activities of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- include:

- Anti-inflammatory Effects : Research indicates that pyrazolone derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .

- Anticancer Activity : Recent studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as HCT116 colorectal cancer cells .

The primary mechanism of action for 3H-Pyrazol-3-one involves its interaction with specific molecular targets:

- Metabotropic Glutamate Receptor 5 (mGluR5) : The compound acts as a positive allosteric modulator of mGluR5, which is involved in glutamatergic signaling pathways. This modulation has implications for treating neurological disorders.

- Enzyme Inhibition : The compound inhibits certain enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study conducted by Li et al. (2019) demonstrated that a synthesized spiropyrazolone derivative showed potent toxicity against a panel of cancer cell lines. The most effective compound induced autophagy-dependent apoptotic cell death in HCT116 cells, suggesting that modifications to the pyrazolone structure can enhance its anticancer properties .

Case Study 2: Anti-inflammatory Effects

In a pharmacological evaluation, compounds derived from pyrazolones were tested for their ability to inhibit COX enzymes. Results indicated significant reductions in inflammation markers in animal models treated with these compounds, supporting their potential use in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-2,5-diphenyl-4H-pyrazol-3-one | Structure | Anti-inflammatory |

| 4-Benzoyl-2,5-diphenyl-4H-pyrazol-3-one | Structure | Antimicrobial |

| 1,3-Diphenyl-5-pyrazolone | Structure | Anticancer |

Propiedades

IUPAC Name |

2,5-diphenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKALFCNIJHTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063620 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-49-2 | |

| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenylpyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB96PB9MBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one enable the spectrophotometric determination of Metoclopramide Hydrochloride?

A1: 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one (DPP) reacts with diazotized Metoclopramide Hydrochloride (MCP) in an alkaline environment. This reaction forms a colored azo dye, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of MCP in the sample [].

Q2: What are the advantages of using 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one in this specific spectrophotometric method (Method A)?

A2: Using DPP in Method A offers several benefits:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.